molecular formula C9H10ClN3OS B14065441 Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- CAS No. 92681-58-8

Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-

Cat. No.: B14065441
CAS No.: 92681-58-8
M. Wt: 243.71 g/mol
InChI Key: OAEMXHLLFJUSSN-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is a chemical compound with the molecular formula C9H10ClN3OS. It is known for its unique structure, which includes a hydrazinecarboxamide group and a 4-chlorophenylthioethylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- typically involves the reaction of hydrazinecarboxamide with 2-[2-[(4-chlorophenyl)thio]ethylidene] intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is unique due to its specific structural features, such as the presence of the 4-chlorophenylthioethylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

92681-58-8

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)sulfanylethylideneamino]urea

InChI

InChI=1S/C9H10ClN3OS/c10-7-1-3-8(4-2-7)15-6-5-12-13-9(11)14/h1-5H,6H2,(H3,11,13,14)

InChI Key

OAEMXHLLFJUSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC=NNC(=O)N)Cl

Origin of Product

United States

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